molecular formula C12H14N2O2 B1423090 3,3-Dimethyl-6-phenylpiperazine-2,5-dione CAS No. 1334145-96-8

3,3-Dimethyl-6-phenylpiperazine-2,5-dione

Cat. No. B1423090
CAS RN: 1334145-96-8
M. Wt: 218.25 g/mol
InChI Key: SRAOVZJNDPAQAN-UHFFFAOYSA-N
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Description

3,3-Dimethyl-6-phenylpiperazine-2,5-dione is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-6-phenylpiperazine-2,5-dione consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, two carbonyl groups attached to the nitrogen atoms, and two methyl groups and a phenyl group attached to the carbon atoms .


Physical And Chemical Properties Analysis

3,3-Dimethyl-6-phenylpiperazine-2,5-dione is a powder that is stored at room temperature .

Scientific Research Applications

Affinity and Receptor Ligand Activity

  • Studies on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including similar compounds to 3,3-Dimethyl-6-phenylpiperazine-2,5-dione, have shown potent ligand activities at 5-HT1A, 5-HT2A, and 5-HT7 receptors with potential psychotropic activity (Chłoń-Rzepa et al., 2013).

Anticonvulsant Activity

  • Research into 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones demonstrated that several compounds, including variants similar to 3,3-Dimethyl-6-phenylpiperazine-2,5-dione, were effective in various seizure models, indicating potential anticonvulsant activities (Kamiński et al., 2011).

Synthesis and Biological Properties

  • The synthesis and evaluation of N-Mannich bases derived from 3,3-dimethyl-succinimides, closely related to 3,3-Dimethyl-6-phenylpiperazine-2,5-dione, have indicated anticonvulsant activity in electroshock and seizure tests (Kamiński et al., 2013).

Solid State Structures

  • Studies into the molecular solids from bis(piperazine-2,5-diones) have examined the effects of side chain substitution on the conformations of the linked bis-diketopiperazines, offering insights into the molecular framework of compounds like 3,3-Dimethyl-6-phenylpiperazine-2,5-dione (Polaske et al., 2009).

Antimicrobial Activity

  • Research into isoindoline-1,3-dione derivatives, related to 3,3-Dimethyl-6-phenylpiperazine-2,5-dione, has shown potential applicability in antimicrobial activities, particularly against S. aureus and C. albicans (Ghabbour & Qabeel, 2016).

Synthesis of Cyclic Dipeptides

  • The synthesis of cyclic dipeptides using the construction of the piperazine-2,5-dione ring from simple precursors, including compounds analogous to 3,3-Dimethyl-6-phenylpiperazine-2,5-dione, has been explored, contributing to the understanding of peptide chemistry (Quintero et al., 2018).

Catalytic Hydrogenation

  • The Ir-catalyzed double asymmetric hydrogenation of diketopiperazines, which includes structures similar to 3,3-Dimethyl-6-phenylpiperazine-2,5-dione, provides an efficient method for the synthesis of cyclic dipeptides, showing significant potential in organic synthesis (Ge et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3,3-dimethyl-6-phenylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2)11(16)13-9(10(15)14-12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAOVZJNDPAQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(C(=O)N1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-6-phenylpiperazine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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